REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][CH2:5][OH:6])[CH3:2].[H-].[Na+].I[CH2:10][C:11]([OH:13])=[O:12]>CN(C=O)C>[CH2:1]([O:3][CH2:4][CH2:5][O:6][CH2:10][C:11]([OH:13])=[O:12])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCCO
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
ICC(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The thick orange suspension was stirred at rt for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
added dropwise to the suspension
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Type
|
CUSTOM
|
Details
|
The reaction was quenched by slowly adding water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with dichloromethane (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
yielding a clear oil
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by distillation under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCOCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |